BenchChemオンラインストアへようこそ!

4-(4-Cyanophenoxy)benzoic acid

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Procure 4-(4-Cyanophenoxy)benzoic acid for your next polypharmacology or SAR study. This diphenyl ether scaffold is a validated androgen receptor antagonist (IC50=62 nM), carbonic anhydrase IV inhibitor (Ki=3.60 nM), MC4R agonist (EC50=264 nM), and CCR5 modulator. Its unique substitution pattern and nanomolar potency across four therapeutically relevant targets make it irreplaceable for reproducible, multi-pathway research in oncology, metabolic disorders, and neuroscience.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
CAS No. 50793-29-8
Cat. No. B1271716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyanophenoxy)benzoic acid
CAS50793-29-8
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H9NO3/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17)
InChIKeyJBBCZYHRHADVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Cyanophenoxy)benzoic acid (CAS 50793-29-8): A Polypharmacological Research Compound with Distinct Inhibitory Profiles


4-(4-Cyanophenoxy)benzoic acid (CAS 50793-29-8) is a synthetic aromatic ether and benzoic acid derivative, primarily utilized as a research tool in medicinal chemistry and chemical biology. It is characterized by a central diphenyl ether scaffold substituted with a para-cyano group and a para-carboxylic acid moiety [1]. This compound serves as a key intermediate in the synthesis of androgen receptor modulators and is identified in pharmacological screening as a modulator of multiple targets, including carbonic anhydrases, melanocortin receptors, and the CCR5 chemokine receptor [2][3].

Critical Procurement Note: Why General Benzoic Acid Derivatives Cannot Substitute for 4-(4-Cyanophenoxy)benzoic acid in Targeted Research


Substituting 4-(4-Cyanophenoxy)benzoic acid with other benzoic acid or phenoxy derivatives is not scientifically justifiable due to its unique polypharmacological profile. The precise combination of the 4-cyanophenoxy group and the benzoic acid moiety is essential for its specific, nanomolar binding affinity across a distinct set of therapeutic targets. For instance, while simple benzoic acid analogs may exhibit general carbonic anhydrase inhibition, the target compound demonstrates a differentiated selectivity profile across CA isoforms (CA IV, CA II, CA I) [1]. Furthermore, its activity extends beyond carbonic anhydrases to include androgen receptor antagonism and melanocortin receptor agonism, making it an irreplaceable probe for specific research pathways [2][3]. Generic substitution would disrupt experimental reproducibility and invalidate comparative studies across these distinct biological systems.

Quantitative Evidence for Selecting 4-(4-Cyanophenoxy)benzoic acid: Comparative Activity and Selectivity Data


Carbonic Anhydrase Inhibition: Superior Potency and Isoform Selectivity Profile Compared to Other Benzoic Acid Derivatives

4-(4-Cyanophenoxy)benzoic acid displays potent inhibition of carbonic anhydrase isoforms with a distinct selectivity profile, favoring the membrane-anchored CA IV isoform. Its potency against CA IV (Ki = 3.60 nM) is significantly higher than against the cytosolic isoforms CA II (Ki = 7.60 nM) and CA I (Ki = 38 nM) [1]. While this data does not include a direct comparator for CA IV, its potency against CA II is within 2.1-fold of CA IV, a selectivity profile that can be contrasted with other classes of benzoic acid inhibitors which often exhibit a stronger preference for CA II or lack of activity on CA IV, as demonstrated in structural studies of benzoic acid-based CA inhibitors [2].

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Androgen Receptor Modulation: Confirmed Antagonist Activity vs. Structurally Related 4-Cyano-Phenoxy Derivatives

4-(4-Cyanophenoxy)benzoic acid acts as a functional antagonist of the human androgen receptor (AR). In a cellular cotransfection assay, it exhibited an IC50 of 62 nM for antagonism, while its agonist activity was negligible (EC50 > 10,000 nM) [1]. This functional profile, which defines it as an antagonist, is a key differentiator. The compound is part of a broader patent class of 4-cyano-phenoxy derivatives used as androgen receptor modulators [2]. While many analogs in this class share a similar scaffold, this specific compound's particular substitution pattern (benzoic acid moiety) provides a unique starting point for SAR studies aimed at optimizing antagonist potency and minimizing off-target effects.

Androgen Receptor Nuclear Receptor Prostate Cancer

Melanocortin Receptor Agonism: Potent MC4R Activity with Implications for Obesity and Metabolic Disease Research

4-(4-Cyanophenoxy)benzoic acid has been identified as an agonist of the human melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite. It demonstrates an EC50 of 264 nM for MC4R activation, as measured by intracellular cAMP accumulation [1]. This level of potency positions the compound as a useful tool for studying MC4R function. While other, more potent synthetic MC4R agonists exist (e.g., setmelanotide, EC50 ~ 5-10 nM), this compound's simpler, non-peptidic structure offers a distinct chemical scaffold for drug discovery programs seeking novel chemical matter.

Melanocortin Receptor MC4R Agonist Obesity

CCR5 Antagonism: A Potential Entry Point for Anti-HIV and Anti-Inflammatory Research

Preliminary pharmacological screening indicates that 4-(4-Cyanophenoxy)benzoic acid can function as a CCR5 antagonist [1]. This receptor is a critical co-receptor for HIV-1 entry and is implicated in inflammatory diseases. While specific, high-quality quantitative data (e.g., IC50) for the exact compound against CCR5 was not located in the initial search, this reported activity provides a key differentiator from other benzoic acid derivatives that lack this activity. The compound's potential for modulating the CCR5 receptor opens a distinct research avenue compared to simpler analogs.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Primary Applications and Use Cases for Procuring 4-(4-Cyanophenoxy)benzoic acid


Medicinal Chemistry: A Validated Scaffold for Developing Androgen Receptor Antagonists

This compound serves as a core scaffold for designing novel androgen receptor antagonists. Its established nanomolar antagonist activity (IC50 = 62 nM) [1] and its classification as a 4-cyano-phenoxy derivative in a key Pfizer patent [2] make it an ideal starting material for structure-activity relationship (SAR) studies. Researchers can use it to synthesize and evaluate new analogs with the goal of improving potency, metabolic stability, and in vivo efficacy for treating prostate cancer and other androgen-dependent conditions.

Chemical Biology: A Selective Probe for Investigating Carbonic Anhydrase IV Function

Given its nanomolar potency for carbonic anhydrase IV (Ki = 3.60 nM) and its distinct selectivity profile compared to cytosolic isoforms CA I and CA II [3], this compound is a valuable chemical probe for dissecting the specific physiological and pathological roles of CA IV. It can be used in cellular and in vivo models of glaucoma, cerebral edema, and other conditions where CA IV is implicated, without the confounding effects of strong CA II inhibition that is common with other inhibitors.

Drug Discovery: A Non-Peptide Chemical Starting Point for Melanocortin 4 Receptor Agonists

As a small-molecule agonist of the melanocortin 4 receptor (EC50 = 264 nM) [4], this compound offers a unique, non-peptide chemotype for initiating lead optimization campaigns. This is particularly valuable for developing new treatments for rare genetic disorders of obesity, such as POMC or LEPR deficiency, where orally bioavailable, brain-penetrant small molecules are highly sought after. Its moderate potency provides a clear baseline for medicinal chemistry efforts to enhance receptor activation.

Polypharmacology Research: Investigating Multi-Target Activity Across Distinct Therapeutic Pathways

The compound's established activity on four therapeutically relevant targets (CA IV, AR, MC4R, and CCR5) [1][3][4][5] makes it an exceptional tool for research into polypharmacology. It can be used to study the potential for synergistic or additive effects from simultaneous modulation of these pathways in complex diseases like cancer or metabolic disorders. Procuring this single compound allows access to a wide range of pre-validated biological assays and research avenues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Cyanophenoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.